4-Amino-6-(diethylamino)pyrimidin-2-ol
Description
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22g/mol |
IUPAC Name |
6-amino-4-(diethylamino)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C8H14N4O/c1-3-12(4-2)7-5-6(9)10-8(13)11-7/h5H,3-4H2,1-2H3,(H3,9,10,11,13) |
InChI Key |
BMSPNVIZARTCNH-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC(=O)NC(=C1)N |
Canonical SMILES |
CCN(CC)C1=NC(=O)NC(=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., -N(Et)₂) may alter the pyrimidine ring’s electron density, influencing reactivity in nucleophilic substitution reactions .
- Steric Effects: Bulkier substituents like diethylamino may hinder interactions in enzyme-binding pockets compared to smaller groups (e.g., -NH₂ or -OCH₃).
Physicochemical Properties
- Solubility: The diethylamino group reduces aqueous solubility compared to hydroxyl or amino-substituted analogs (e.g., 2-amino-6-methyl-4-pyrimidinol, ).
- Stability: Thioether derivatives (e.g., 4-Amino-2-(methylthio)-6-pyrimidinol) show enhanced oxidative stability compared to hydroxylated analogs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Amino-6-(diethylamino)pyrimidin-2-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via substitution reactions starting from dichloropyrimidine precursors. For example, 4,6-dichloropyrimidine can undergo sequential amination with ammonia (introducing the amino group) followed by diethylamine substitution at the 6-position. Reaction optimization includes controlling temperature (80–100°C), solvent selection (ethanol or DMF), and using catalysts like sodium hydride to enhance nucleophilic substitution efficiency. Post-synthesis, purification via column chromatography or recrystallization ensures high purity .
Q. How can the hydroxyl and amino groups in 4-Amino-6-(diethylamino)pyrimidin-2-ol be protected during derivatization?
- Methodological Answer : The hydroxyl group can be protected using acetyl or trimethylsilyl groups under mild alkaline conditions. The amino group may be safeguarded via Boc (tert-butoxycarbonyl) protection using di-tert-butyl dicarbonate in THF. Deprotection is achieved using acidic (HCl/MeOH) or basic (NaOH/water) conditions, depending on the protecting group. Monitoring via TLC or HPLC ensures minimal side reactions .
Q. What spectroscopic techniques are most effective for characterizing 4-Amino-6-(diethylamino)pyrimidin-2-ol?
- Methodological Answer :
- NMR : H NMR identifies protons adjacent to the hydroxyl (δ 10–12 ppm) and diethylamino groups (δ 3.0–3.5 ppm for N-CH). C NMR confirms aromatic carbons (δ 150–160 ppm) and diethylamino carbons (δ 40–50 ppm).
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks ([M+H]) and fragmentation patterns to verify the structure.
- FT-IR : Peaks at 3300–3500 cm (N-H stretch) and 1650–1700 cm (C=O/C=N stretch) confirm functional groups .
Advanced Research Questions
Q. How does the diethylamino group influence the compound’s reactivity in nucleophilic substitution and tautomeric equilibria?
- Methodological Answer : The diethylamino group acts as an electron-donating substituent, increasing the electron density on the pyrimidine ring. This enhances reactivity in nucleophilic substitutions (e.g., halogen displacement) by stabilizing transition states. Tautomeric equilibria between the 2-ol and 2-one forms are influenced by solvent polarity and pH. UV-Vis spectroscopy (200–400 nm) and H NMR in DO/DMSO can monitor tautomer ratios under varying conditions .
Q. What strategies can resolve contradictions in reported biological activities of pyrimidin-2-ol derivatives?
- Methodological Answer :
- Structural Analog Comparison : Compare 4-Amino-6-(diethylamino)pyrimidin-2-ol with analogs (e.g., 4-amino-6-methylpyrimidin-5-ol) using standardized bioassays (e.g., MIC for antimicrobial activity).
- Protoplast Assays : Isolate target enzymes (e.g., dihydrofolate reductase) to assess inhibition without cellular interference.
- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., diethylamino vs. methyl) with bioactivity trends .
Q. How can computational modeling predict the herbicidal or antimicrobial potential of 4-Amino-6-(diethylamino)pyrimidin-2-ol?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with herbicide targets (e.g., acetolactate synthase) or microbial enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase).
- QSAR Modeling : Train models on datasets of pyrimidine derivatives to predict logP, pKa, and IC values. Key descriptors include Hammett σ (electron-withdrawing capacity) and molar refractivity.
- MD Simulations : Simulate binding stability over 100 ns to assess residence time and conformational changes in target proteins .
Q. What experimental designs are optimal for analyzing the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS.
- Thermal Stability : Use DSC (differential scanning calorimetry) to determine melting points and decomposition thresholds.
- Light Sensitivity : Expose to UV (254 nm) and visible light, comparing degradation rates with dark controls. Use quartz cells for UV studies to avoid absorption interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
